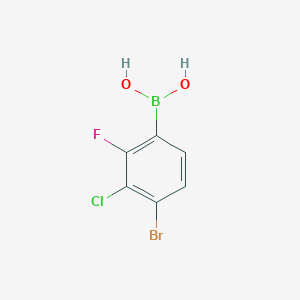
4-Bromo-3-chloro-2-fluorophenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Bromo-3-chloro-2-fluorophenylboronic acid” is a boron-based organic compound . Its IUPAC name is (4-bromo-3-chloro-2-fluorophenyl)boronic acid . The CAS Number is 2121514-49-4 . It has a molecular weight of 253.26 .
Molecular Structure Analysis
The InChI code for “4-Bromo-3-chloro-2-fluorophenylboronic acid” is 1S/C6H4BBrClFO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,11-12H . The InChI key is OHHNGHFCANJXQZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“4-Bromo-3-chloro-2-fluorophenylboronic acid” is a solid . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Rhodium-Catalyzed Asymmetric Addition Reactions
This compound can be used as a reactant in Rhodium-catalyzed asymmetric addition reactions . These reactions are a type of chemical reaction where a rhodium catalyst facilitates the addition of two or more reactants to form a new compound. The asymmetric nature of these reactions means that they can produce one enantiomer of a compound in greater amounts than the other, which can be useful in the production of pharmaceuticals and other chemicals where the stereochemistry of the compound is important .
Palladium-Catalyzed Oxidative Cross-Coupling Reaction
“4-Bromo-3-chloro-2-fluorophenylboronic acid” can also be used in Palladium-catalyzed oxidative cross-coupling reactions . This is a type of reaction where a palladium catalyst is used to facilitate the coupling of two different organic molecules. The oxidative nature of these reactions means that they involve the transfer of electrons, which can lead to the formation of new carbon-carbon bonds .
Suzuki-Miyaura Coupling
Another application of this compound is in Suzuki-Miyaura coupling reactions . This is a type of cross-coupling reaction that involves the use of a palladium catalyst to couple an organoboron compound (like “4-Bromo-3-chloro-2-fluorophenylboronic acid”) with an organic halide to form a new carbon-carbon bond .
Synthesis of Pinacol Ester Derivatives
“4-Bromo-3-chloro-2-fluorophenylboronic acid” can be used to synthesize pinacol ester derivatives . These compounds have a wide range of applications in organic synthesis, medicinal chemistry, and materials science .
Research and Industry Applications
As a boron-based organic compound, “4-Bromo-3-chloro-2-fluorophenylboronic acid” has become increasingly important in various fields of research and industry . Its unique chemical structure allows it to participate in a variety of chemical reactions, making it a valuable tool for researchers and industrial chemists.
Molecular Formula Studies
The compound’s molecular formula, C6H4BBrClFO2 , makes it an interesting subject for molecular formula studies . Researchers can study its structure, properties, and reactivity to gain insights into the behavior of similar boron-based organic compounds.
Safety and Hazards
Propiedades
IUPAC Name |
(4-bromo-3-chloro-2-fluorophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrClFO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,11-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHNGHFCANJXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Br)Cl)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

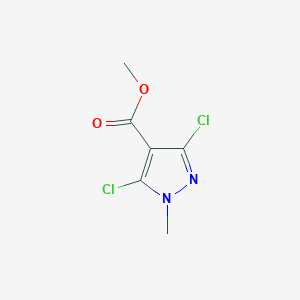
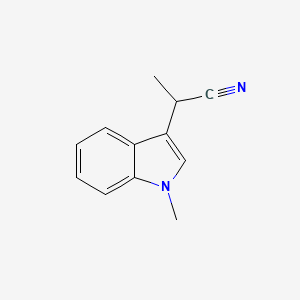
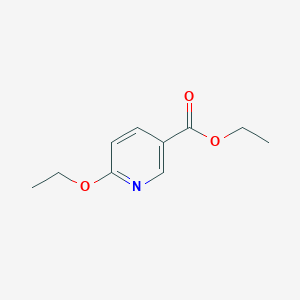

![2-{1-[(tert-Butoxy)carbonyl]-3-(methylamino)azetidin-3-yl}acetic acid](/img/structure/B6318087.png)
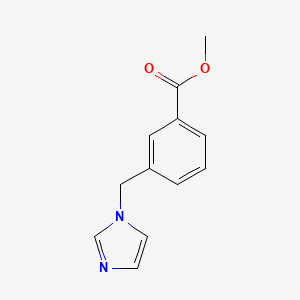


![4-(5-Cyano-[1,2,4]oxadiazol-3-yl)-benzoic acid tert-butyl ester](/img/structure/B6318128.png)
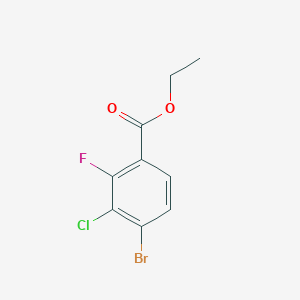
![3-{[(Propan-2-yl)amino]methyl}phenol](/img/structure/B6318132.png)
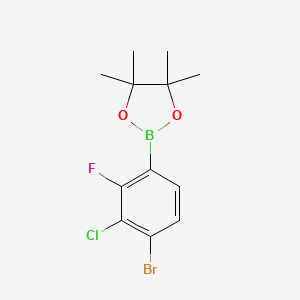
![7'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]](/img/structure/B6318150.png)
![Benzyl-[3-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318163.png)